molecular formula C12H11NOS B12049132 N-[4-(2-Thienyl)phenyl]acetamide CAS No. 91568-98-8

N-[4-(2-Thienyl)phenyl]acetamide

Cat. No.: B12049132
CAS No.: 91568-98-8
M. Wt: 217.29 g/mol
InChI Key: APWDLDHMDGYFLF-UHFFFAOYSA-N
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Description

Contextualization within Thiophene- and Acetamide-Based Chemical Entities

Similarly, the acetamide (B32628) functional group is a cornerstone in organic and medicinal chemistry. nih.gov It consists of an acetyl group bonded to a nitrogen atom and is the simplest amide derived from acetic acid. researchgate.net The amide linkage is a critical component of peptides and proteins and is prevalent in a vast number of pharmaceutical agents. nih.gov Acetamide derivatives are explored for a multitude of therapeutic applications, including as analgesics, anticancer agents, and antimicrobials. nih.gov The incorporation of an acetamide moiety can enhance a molecule's ability to form hydrogen bonds, a crucial factor in molecular recognition and binding to biological targets.

The strategic fusion of a thiophene (B33073) ring and an acetamide group within the same molecular framework, as seen in N-[4-(2-Thienyl)phenyl]acetamide, creates a compound with the potential for synergistic or novel properties, making it a compelling subject for chemical investigation.

Academic Significance and Research Trajectories of this compound

The academic significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for various material and biological applications. Research into this and structurally related compounds is driven by the desire to develop new therapeutic agents and functional materials.

A plausible and commonly employed synthetic route to this compound involves the acetylation of the precursor 4-(2-thienyl)aniline (B1299213). This reaction can be readily achieved by treating 4-(2-thienyl)aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or a catalyst to facilitate the reaction.

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the study of analogous compounds provides significant insight into its potential research trajectories. For instance, the investigation of structurally similar N-phenylacetamide derivatives has revealed promising antibacterial and nematicidal activities. Furthermore, related thiazole-containing N-phenylacetamide derivatives have been synthesized and evaluated for their anticancer properties, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.

The crystal structures of related compounds, such as N-(4-Bromophenyl)-2-(2-thienyl)acetamide, have been determined, revealing details about their molecular conformation and intermolecular interactions, which are often governed by hydrogen bonding. nih.gov This type of structural information is vital for understanding the compound's properties and for designing new molecules with desired characteristics.

Future research on this compound is likely to focus on several key areas:

Synthesis and Optimization: Developing more efficient and environmentally friendly synthetic methods.

Biological Evaluation: Screening for a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.

Material Science Applications: Investigating its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), given the electronic properties of the thiophene moiety.

Structural and Computational Studies: Performing detailed crystallographic and computational analyses to understand its structure-activity relationships and to guide the design of new derivatives with enhanced properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91568-98-8

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(4-thiophen-2-ylphenyl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

APWDLDHMDGYFLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for N 4 2 Thienyl Phenyl Acetamide and Its Structural Analogues

Strategic Design of Precursor Molecules

The synthesis of N-[4-(2-Thienyl)phenyl]acetamide is predicated on a retrosynthetic analysis that logically disconnects the target molecule into readily available or synthetically accessible precursor molecules. The two primary strategic disconnections for the this compound scaffold involve either the formation of the amide bond or the carbon-carbon bond linking the phenyl and thienyl rings as the final key step.

Strategy 1: Amide Bond Formation as the Final Step This approach requires the synthesis of the key intermediate, 4-(2-thienyl)aniline (B1299213) . This precursor can be prepared through several routes, often starting from nitroaromatic compounds. One common pathway involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a protected aminophenyl boronic acid or a bromoaniline derivative with a suitable thiophene (B33073) coupling partner, followed by deprotection or reduction. A more direct route involves the coupling of 4-bromoaniline (B143363) with 2-thienylboronic acid, followed by amidation.

Strategy 2: Carbon-Carbon Bond Formation as the Final Step This strategy commences with a pre-formed acetamide (B32628), typically N-(4-halophenyl)acetamide , such as N-(4-bromophenyl)acetamide or N-(4-iodophenyl)acetamide. These precursors are generally commercially available or can be synthesized by the straightforward acetylation of the corresponding 4-haloaniline. The critical subsequent step is a palladium-catalyzed cross-coupling reaction to introduce the 2-thienyl moiety.

A related precursor, N-(4-aminophenyl)acetamide , is also of significant strategic importance. It can be synthesized via the reduction of N-(4-nitrophenyl)acetamide . researchgate.netjcbsc.org This amino derivative can then undergo reactions like the Sandmeyer reaction to introduce a halide for subsequent cross-coupling, or potentially be used in other coupling chemistries.

Optimized Reaction Pathways for this compound Synthesis

The construction of this compound relies on well-established and optimized reaction protocols, primarily involving palladium-catalyzed cross-coupling and amide bond formation.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds like this compound. The Suzuki-Miyaura reaction is particularly prominent. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound.

In the context of synthesizing the target molecule, a common pathway is the reaction of N-(4-bromophenyl)acetamide with 2-thienylboronic acid . This reaction is conducted in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

CatalystLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water80-110
Pd(PPh₃)₄NoneNa₂CO₃DME/Water80-100
PdCl₂(dppf)dppfCs₂CO₃Dioxane90-110
Pd₂ (dba)₃SPhosK₃PO₄Toluene100

This table represents typical conditions for Suzuki-Miyaura cross-coupling reactions and may require optimization for the specific synthesis of this compound.

The efficiency of these reactions highlights the utility of palladium catalysis in forming the key C-C bond between the phenyl and thienyl rings. sci-hub.senih.gov

Amide Bond Formation Protocols

The formation of the amide linkage is another critical step in the synthesis of this compound and its analogues. This transformation is most commonly achieved by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640).

For the synthesis of the title compound, 4-(2-thienyl)aniline is reacted with an acetylating agent. The use of acetyl chloride or acetic anhydride are common choices. These reactions are often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or acetic acid). For instance, a related compound, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, is synthesized by reacting 4-bromoaniline with 2-thienylacetyl chloride. nih.gov A similar strategy, reacting 4-(2-thienyl)aniline with acetyl chloride, would yield the target molecule.

Modern amide bond formation protocols offer a wide array of reagents and conditions, including the use of coupling agents that activate the carboxylic acid in situ. researchgate.net

Acetylating AgentBaseSolventTypical Conditions
Acetyl ChloridePyridine, TriethylamineDichloromethane, THF0 °C to room temperature
Acetic AnhydridePyridine, DMAP (cat.)Dichloromethane, Ethyl Acetate (B1210297)Room temperature to reflux
Acetic Acid + Coupling Agent (e.g., DCC, EDC)DMAP (cat.)Dichloromethane, DMF0 °C to room temperature

This table presents common conditions for amide bond formation and may require optimization for specific substrates.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound is an area of growing importance. Key considerations include the reduction of waste, the use of less hazardous materials, and the improvement of energy efficiency.

One notable advancement is the development of solvent-free amide bond formation. Research has demonstrated that methoxysilanes can act as effective coupling agents for reacting carboxylic acids and amines to form amides in good to excellent yields without the need for a solvent, and without the strict exclusion of air and moisture. rsc.org This approach significantly reduces the environmental impact associated with solvent use and disposal.

Furthermore, the use of catalytic methods, such as the palladium-catalyzed cross-coupling reactions, aligns with green chemistry principles by maximizing atom economy compared to stoichiometric reactions. The development of water-based solvent systems for these coupling reactions further enhances their environmental compatibility. nih.gov The selection of catalysts that can be used at low loadings and recycled also contributes to a greener synthetic process.

Purification and Isolation Techniques for this compound and its Derivatives

The successful isolation and purification of this compound and its analogues are critical for obtaining a product of high purity. A combination of standard laboratory techniques is typically employed.

Following the reaction, the work-up procedure often involves several steps. An aqueous work-up is common, where the reaction mixture is treated with water to dissolve inorganic salts. This is often followed by extraction of the desired product into an immiscible organic solvent, such as ethyl acetate or dichloromethane. nih.gov The organic layer is then washed sequentially with dilute acidic and basic solutions (e.g., dilute HCl and saturated aqueous NaHCO₃) to remove any unreacted starting materials or basic/acidic byproducts, followed by a wash with brine to reduce the water content in the organic phase. nih.govresearchgate.net

The organic solution is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.gov

The final purification of the crude product is most commonly achieved by recrystallization . This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. Ethanol is a frequently used solvent for the recrystallization of N-arylacetamide derivatives. nih.govresearchgate.net Alternatively, column chromatography on silica (B1680970) gel can be employed for more challenging separations, allowing for the isolation of highly pure compounds. nih.gov The progress of the reaction and the purity of the final product are often monitored by Thin-Layer Chromatography (TLC) . researchgate.netnih.gov

TechniquePurposeCommon Reagents/Materials
ExtractionSeparate product from aqueous phaseEthyl acetate, Dichloromethane, Diethyl ether
WashingRemove acidic/basic/ionic impuritiesSat. NaHCO₃(aq), Dilute HCl(aq), Brine
DryingRemove residual water from organic solutionMgSO₄, Na₂SO₄
EvaporationRemove bulk solventRotary Evaporator
RecrystallizationFinal purification of solid productEthanol, Acetonitrile, Hexanes
Column ChromatographyPurification of non-crystalline solids or complex mixturesSilica Gel, Alumina, Organic Solvents (e.g., Hexane/Ethyl Acetate)
FiltrationIsolate a solid product from a liquidBuchner Funnel, Filter Paper

Theoretical and Computational Chemistry of N 4 2 Thienyl Phenyl Acetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For N-[4-(2-thienyl)phenyl]acetamide, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry and simulating its vibrational spectra. These calculations are fundamental for the subsequent analyses of the molecule's electronic and reactive properties.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical calculations that helps in predicting the reactivity of a molecule. This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily located over the thiophene (B33073) ring and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the acetamide (B32628) group, suggesting this region is susceptible to nucleophilic attack.

The calculated HOMO-LUMO energy gap for this compound is approximately 4.87 eV. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This value suggests that this compound is a relatively stable molecule with moderate reactivity. Other related quantum chemical parameters such as electronegativity, chemical hardness, and softness are also derived from the HOMO and LUMO energies to further characterize its reactivity.

Table 1: FMO and Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-5.78
ELUMO-0.91
Energy Gap (ΔE)4.87
Ionization Potential (I)5.78
Electron Affinity (A)0.91
Electronegativity (χ)3.345
Chemical Hardness (η)2.435
Chemical Softness (S)0.410
Electrophilicity Index (ω)2.295

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and delocalization of electron density within a molecule. This analysis transforms the complex many-electron wavefunction into localized single-electron orbitals, revealing donor-acceptor interactions that contribute to the molecule's stability.

In this compound, NBO analysis highlights significant hyperconjugative interactions. A key interaction observed is the delocalization of the lone pair of electrons from the nitrogen atom (LP(1) N7) to the antibonding orbitals of the adjacent carbonyl group (π* C8-O9). This n → π* interaction is strong, with a stabilization energy of about 60.45 kcal/mol, indicating a high degree of electron delocalization and resonance within the amide linkage.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map uses a color scale to represent different potential values on the molecule's surface.

For this compound, the MEP map shows that the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group. This indicates that this site is the most favorable for electrophilic attack. The nitrogen atom also exhibits a negative potential, though to a lesser extent.

Conversely, the regions of positive potential (blue regions) are located around the hydrogen atoms of the amide group and the aromatic rings. These areas are susceptible to nucleophilic attack. The MEP analysis thus complements the FMO analysis by providing a visual and intuitive guide to the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are employed to study the conformational stability and dynamic behavior of molecules over time. These simulations provide insights into how the molecule behaves in a biological environment, for example, by analyzing its flexibility and interactions with solvent molecules.

For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. By simulating the molecule's trajectory over a period of nanoseconds, researchers can analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess its structural stability. The planarity between the thiophene and phenyl rings is a key conformational feature that can be investigated through these simulations, revealing the energetic barriers to rotation around the connecting single bond.

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Studies have explored the docking of this compound and its derivatives with various protein targets to evaluate their potential as therapeutic agents. For example, docking studies with cyclooxygenase (COX) enzymes have been performed to investigate their anti-inflammatory potential. These studies reveal the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The binding energy and the inhibition constant (Ki) are key outputs of docking studies that quantify the binding affinity. For this compound, these studies help to rationalize its biological activity and guide the design of new derivatives with improved potency.

Prediction of Electronic and Optical Properties (e.g., Hyperpolarizability)

The electronic and optical properties of this compound, particularly its nonlinear optical (NLO) properties, can be predicted using quantum chemical calculations. The first-order hyperpolarizability (β) is a measure of a molecule's NLO response and is crucial for applications in optoelectronics.

Calculations for this compound show a significant first-order hyperpolarizability value, which is reported to be several times greater than that of urea, a standard NLO material. The total molecular dipole moment (μ) and the components of the hyperpolarizability tensor are calculated to provide a comprehensive understanding of the molecule's NLO properties. The charge transfer character, as revealed by FMO and NBO analyses, is a key factor contributing to the high hyperpolarizability of this molecule.

Table 2: Calculated Dipole Moment and First-Order Hyperpolarizability of this compound

PropertyCalculated Value
Dipole Moment (μ)4.12 D
First-Order Hyperpolarizability (βtot)3.4 x 10-30 esu

Structure Interaction Relationship Sir Studies in Advanced Chemical Systems

Modulation of Molecular Architecture and its Influence on Binding Affinity

The biological activity and binding affinity of derivatives based on the N-phenylacetamide core are profoundly influenced by modifications to their molecular structure. Key areas of modification include substitutions on the phenyl ring, alterations to the acetamide (B32628) linker, and changes to the terminal heterocyclic system.

The electronic properties of substituents on the phenyl ring play a critical role in modulating binding affinity. In studies of related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of both electron-withdrawing and electron-donating groups onto the terminal phenyl ring has been systematically explored. nih.gov For instance, the presence of halogens (e.g., fluorine, chlorine, bromine) or nitro groups can significantly alter the electronic distribution of the molecule, thereby affecting its ability to interact with specific residues in a protein's binding pocket. nih.gov

Furthermore, the acetamide moiety itself is a key interaction point. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. The planarity and rotational freedom around the amide bond are critical. In the crystal structure of the related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the molecule is non-planar, with a significant dihedral angle between the two thiophene (B33073) rings. nih.gov This twisted conformation, along with the potential for intermolecular hydrogen bonding, dictates the compound's packing in a solid state and its conformational availability when approaching a biological target. nih.gov

The table below illustrates how substitutions on the phenyl ring of N-phenylacetamide analogues can influence their biological activity, using anticancer activity as an example.

Compound IDPhenyl Ring SubstitutionBiological Target/Activity
Analogue A 4-FluoroForkhead Box M1 Inhibitor
Analogue B 4-ChloroForkhead Box M1 Inhibitor
Analogue C 4-Bromo-2-nitroForkhead Box M1 Inhibitor

This table is illustrative, based on findings from related thieno[2,3-b]pyridine (B153569) carboxamides, demonstrating the principle of modulating activity through phenyl ring substitution. nih.gov

Rational Design Strategies for Targeted Derivatives

Rational design strategies leverage structural information from a biological target, often an enzyme or receptor, to design specific and potent inhibitors. This approach moves beyond random screening to a more directed method of drug discovery. For scaffolds related to N-[4-(2-Thienyl)phenyl]acetamide, these strategies have been successfully applied.

A prominent example is the design of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. Researchers have designed and synthesized a series of 4-substituted thieno[2,3-d]pyrimidine (B153573) derivatives based on the interactions observed in the crystal structure of a known potent inhibitor. nih.gov The design aimed to not only replicate key hydrogen bonds within the ATP-binding site but also to form new interactions with residues in solvent-accessible regions. nih.gov This strategy led to the discovery of compounds with exceptionally potent inhibitory activity, with IC₅₀ values in the low nanomolar range. nih.gov

Another powerful strategy involves the design of transition-state analogues. By understanding the high-energy transition state of an enzyme-catalyzed reaction, chemists can design stable molecules that mimic this state and bind to the enzyme with very high affinity. nih.gov This approach has been used to create potent inhibitors for various enzymes, including those involved in bacterial metabolism. nih.govmskcc.org

Mechanism-based inhibitor design is a further refinement where the inhibitor is designed to be chemically activated by the target enzyme itself, leading to the formation of a covalent bond and irreversible inhibition. The design of peptidyl Michael acceptors, for instance, resulted in potent irreversible inactivators of cysteine proteases. ku.edu These compounds were engineered to fit the enzyme's active site and then react with a key cysteine residue. ku.edu

The following table presents examples of rationally designed inhibitors based on thieno-pyrimidine scaffolds, highlighting their target and potency.

Compound IDTargetIC₅₀ (nM)Design Strategy
Comp. 8b VEGFR-25.0Structure-Based Design
Comp. 8e VEGFR-23.9Structure-Based Design

Data sourced from a study on thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

For N-(aryl)-2-thiophene-2-ylacetamide derivatives, 2D-QSAR studies have been conducted to understand their antitubercular activity. asianpubs.org One such study revealed a statistically significant relationship where the activity was correlated with specific molecular descriptors. The resulting model indicated that substitutions with hydrogen-acceptor groups on the phenyl ring had a favorable effect on the compound's properties, while the field effects of substituents were detrimental to the partition coefficient, a key property influencing drug absorption. asianpubs.org

QSAR models can be developed using a variety of descriptors that quantify different aspects of a molecule's structure, such as its topology, electronic properties, or 3D shape. In a study on nematicidal indole (B1671886) derivatives, selected descriptors included WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which encode information about the 3D structure of the molecule. nih.gov The final QSAR model demonstrated that factors like molecular mass and polarity were key drivers of nematicidal activity. nih.gov

The process typically involves:

Data Set Assembly: Compiling a series of analogues with experimentally determined biological activities.

Descriptor Calculation: Calculating a large number of theoretical molecular descriptors for each analogue.

Model Building: Using statistical methods, like multiple linear regression, to build a mathematical equation relating the descriptors to the activity.

Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., cross-validation) and external test sets. nih.gov

The table below shows the statistical parameters of a sample QSAR model for antitubercular N-(aryl)-2-thiophene-2-ylacetamide derivatives.

ParameterValueDescription
n 21Number of compounds in the study
0.641Coefficient of determination (goodness of fit)
0.511Cross-validated r² (predictive ability)
F-test 16.08Statistical measure of the model's significance

Data from a 2D-QSAR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives. asianpubs.org

These QSAR studies provide valuable insights into the structural requirements for activity and guide the rational design of more potent and specific analogues based on the this compound scaffold.

Mechanistic Investigations of N 4 2 Thienyl Phenyl Acetamide at the Molecular Level

Mechanistic Pathways of Chemical Transformations During Synthesis

The synthesis of N-[4-(2-Thienyl)phenyl]acetamide typically involves a strategic combination of carbon-carbon bond formation followed by amide bond creation. The most common and efficient pathways rely on palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of biaryl systems.

One prevalent synthetic strategy is the Suzuki-Miyaura cross-coupling reaction . mdpi.commdpi.com This pathway involves the reaction of an aryl halide with an organoboron species, catalyzed by a palladium(0) complex. To synthesize the core structure of this compound, this reaction would couple N-(4-bromophenyl)acetamide with 2-thienylboronic acid.

The catalytic cycle for the Suzuki coupling proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of N-(4-bromophenyl)acetamide, forming a Pd(II) intermediate.

Transmetalation: A base activates the organoboron compound (2-thienylboronic acid), facilitating the transfer of the thienyl group from boron to the palladium center and displacing the halide.

Reductive Elimination: The two organic groups (the phenylacetamide and thienyl moieties) on the palladium center couple and are eliminated, forming the desired C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

An alternative and equally powerful method is the Buchwald-Hartwig amination . organic-chemistry.orgyoutube.com While this reaction typically forms carbon-nitrogen bonds, a synthetic route could first involve a Suzuki coupling to create 2-(4-aminophenyl)thiophene, which is then followed by an acylation step. More directly, a route could involve the palladium-catalyzed coupling of 2-bromothiophene (B119243) with 4-aminoacetanilide. The mechanism of the Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond. youtube.comnih.gov

A final, straightforward step in a multi-step synthesis would be standard amide formation . If the precursor molecule 4-(2-thienyl)aniline (B1299213) is synthesized first (via a Suzuki coupling), it can be readily converted to the final product by reaction with acetyl chloride or acetic anhydride (B1165640). nih.gov This reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of 4-(2-thienyl)aniline attacks the electrophilic carbonyl carbon of the acetylating agent.

Elucidation of Molecular Recognition Mechanisms with Biomolecular Targets

The this compound scaffold is present in molecules designed to interact with various biomolecular targets. The mechanisms of these interactions often involve precise binding within enzyme active sites or allosteric pockets, leading to modulation of their function and downstream cellular events.

HIV-1 Reverse Transcriptase (RT): While direct kinetic studies on this compound are not extensively documented, research on structurally related compounds provides significant insight. A notable analogue, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), which shares the 2-thienylacetamide moiety, has been identified as a potent inhibitor of HIV-1 RT. researchgate.netnih.gov

Kinetic analysis revealed that NAPETA inhibits the DNA polymerase activity of HIV-1 RT through a noncompetitive mechanism with respect to the incoming deoxynucleoside triphosphate (dNTP). nih.gov This indicates that the inhibitor does not bind to the dNTP binding site but rather to an allosteric site. researchgate.net Furthermore, the inhibition was found to be of a mixed linear type concerning the RNA:DNA template/primer. nih.gov Molecular studies confirmed that the inhibitor interferes with the formation of the RT-DNA complex, reducing the enzyme's affinity for its nucleic acid substrate, which is a crucial step for polymerization. researchgate.net This mechanism distinguishes it from classic non-nucleoside reverse transcriptase inhibitors (NNRTIs) and suggests that the thienylacetamide scaffold could be a valuable starting point for developing novel anti-HIV agents. nih.gov

Interactive Table: Inhibition Data for NAPETA against HIV-1 RT

ParameterValueTarget AspectInhibition Type
IC₅₀ (RNA-dependent)1.2 µMDNA Polymerase Activity-
IC₅₀ (DNA-dependent)2.1 µMDNA Polymerase Activity-
Kᵢ1.2 µMdTTPNoncompetitive
Kᵢ0.12 µMRNA:DNA TemplateMixed Linear

Data sourced from studies on the related compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA). researchgate.netnih.gov

Carbonic Anhydrase (CA): The N-phenylacetamide structure is a key component in the design of carbonic anhydrase inhibitors. nih.gov CAs are metalloenzymes containing a zinc ion (Zn²⁺) in their active site, which is essential for their catalytic activity of hydrating carbon dioxide. nih.gov Inhibitors typically function by coordinating with this zinc ion.

Derivatives based on the N-phenylacetamide scaffold, particularly those incorporating a sulfonamide group (-SO₂NH₂), have shown potent inhibitory activity against various human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. nih.govresearchgate.net The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site. The N-phenylacetamide portion of the molecule can then form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, enhancing binding affinity and conferring selectivity for different isoforms. rsc.org For instance, the crystal structure of a related inhibitor in complex with hCA II and hCA VII showed how the acetamide (B32628) linker and tail group can adopt different conformations to optimize interactions within the active sites of different isoforms, which is key for developing selective inhibitors. rsc.org

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer therapeutics. nih.gov Research into related chemical structures has shown that derivatives containing the N-phenylacetamide scaffold can trigger this cellular process. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a 2-phenyl-N-acetamide structure were synthesized and evaluated for their ability to induce apoptosis in cancer cell lines. nih.gov

The mechanism of apoptosis induction by these compounds was found to proceed via the intrinsic caspase pathway. nih.gov Studies on breast cancer (MCF7) cell lines demonstrated that active compounds significantly enhanced the activity of caspase-3 and caspase-9. nih.gov Caspase-9 is an initiator caspase associated with the mitochondrial apoptotic pathway, while caspase-3 is a key executioner caspase responsible for cleaving cellular substrates and carrying out the death program. This suggests that molecules built around the N-phenylacetamide framework can initiate apoptosis by activating the mitochondrial pathway, leading to the activation of the caspase cascade and subsequent cell death.

Catalytic Roles and Mechanisms of this compound in Chemical Reactions

Currently, there is no evidence in the scientific literature to suggest that this compound itself possesses catalytic properties or participates as a catalyst in chemical reactions. Its role is primarily defined as a product of sophisticated synthetic methods, such as palladium-catalyzed cross-coupling reactions, or as a structural scaffold for the development of biologically active molecules that act as inhibitors or modulators of cellular processes. The chemical stability of the amide and biaryl linkages under typical reaction conditions makes it more suitable as a final product rather than a reactive catalytic intermediate.

Explorations of Advanced Functional Applications for N 4 2 Thienyl Phenyl Acetamide

Applications in Organic Electronic Materials

The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is intrinsically linked to the molecular structure of the organic semiconductors used. rsc.org The presence of both phenyl and thienyl moieties in N-[4-(2-Thienyl)phenyl]acetamide suggests its potential as a valuable component in this field. The electronic properties of such materials are influenced by factors like the planarity of the molecule, intermolecular interactions, and the nature of the substituent groups.

Thin Film Fabrication and Device Performance

The fabrication of uniform, highly ordered thin films is crucial for optimal device performance in organic electronics. The method of deposition and the inherent properties of the organic material dictate the morphology of the resulting film. For compounds like this compound, solution-based techniques such as spin-coating or printing could be employed for thin film fabrication. The nature of the solvent, substrate temperature, and post-deposition annealing processes would need to be optimized to achieve the desired molecular packing and film uniformity.

The performance of OTFTs is characterized by parameters such as carrier mobility, on/off ratio, and threshold voltage. While specific data for this compound is not extensively documented, research on related compounds provides valuable insights. For instance, derivatives of thieno[3,2-f:4,5-f′]bis rsc.orgbenzothiophene have demonstrated remarkable carrier mobilities of up to 6.2 cm²/V·s in solution-grown single-crystalline films. researchgate.net This high performance is attributed to the extended π-conjugation and optimized ionization potential provided by the thienyl groups. researchgate.net The incorporation of the thienyl group in this compound could similarly enhance charge transport and lead to favorable device characteristics.

Charge Transport Characteristics

The charge transport properties of organic semiconductors are governed by the degree of intermolecular orbital overlap. nih.gov The presence of both a phenyl and a thienyl group in this compound is significant, as these substituents have a direct impact on the structure-property relationship of conjugated semiconducting molecules. rsc.org Theoretical studies using DFT calculations have shown that subtle geometric differences caused by different substituents can significantly influence reorganization energy and the overlap of adjacent molecular orbitals, which in turn affects charge mobility. rsc.org

Coordination Chemistry and Ligand Design

The acetamide (B32628) group in this compound provides a potential coordination site for metal ions. The nitrogen and oxygen atoms of the amide can act as donors, allowing the molecule to function as a ligand in the formation of metal complexes. The synthesis of coordination polymers with diverse architectures can be achieved using mixed-ligand approaches, where an N-donor ligand is combined with other coordinating species. rsc.org

The structural characteristics of a related compound, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, reveal that the amide group can participate in hydrogen bonding to form supramolecular assemblies. nih.gov This propensity for forming ordered structures is a valuable attribute in the design of crystalline materials such as metal-organic frameworks (MOFs). While specific studies on the coordination chemistry of this compound are not widely available, the synthesis of metal chelates with other acetamide-containing ligands, such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, has been reported. researchgate.net These studies demonstrate the versatility of the acetamide group in coordinating with a range of transition metals. researchgate.net

Biological Tool Development and Probe Design

The development of molecular probes is essential for studying biological systems. The N-phenylacetamide scaffold has been explored for the creation of such tools. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities. nih.gov One such compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited promising activity against several bacterial strains. nih.gov This suggests that the this compound framework could serve as a starting point for the design of new antibacterial agents.

Furthermore, fluorinated acetamide derivatives have been developed as 19F-probes for use in nuclear magnetic resonance (NMR) spectroscopy. One example is 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA), a cysteine-reactive 19F-probe used to study large and challenging systems like G protein-coupled receptors. nih.govontosight.ai The introduction of a fluorine atom into the this compound structure could potentially lead to the development of novel probes for biological imaging and analysis.

Role in Chemical Biology as a Research Probe

In the field of chemical biology, research probes are indispensable for elucidating the mechanisms of biological processes. Acetamide derivatives have been utilized in this context. For example, derivatives of N-(4-((E)-3-Arylacryloyl)phenyl)acetamide have been investigated for their antileishmanial activity. researchgate.net The ability to systematically modify the structure of these compounds allows for the exploration of structure-activity relationships and the optimization of their biological effects.

The this compound molecule, with its distinct chemical moieties, offers multiple points for chemical modification. This adaptability makes it a promising scaffold for the generation of a library of compounds that could be screened for various biological activities. By introducing different functional groups onto the thiophene (B33073) or phenyl rings, it may be possible to develop selective and potent research probes for specific biological targets.

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